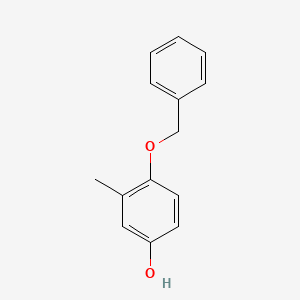

4-(Benzyloxy)-3-methylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSKADRGXCHMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 3 Methylphenol and Its Analogues

Approaches to the Preparation of 4-(Benzyloxy)-3-methylphenol

Reductive Strategies and Optimized Procedures

While a specific named reaction like "Minami's Reduction" is not prominently documented for this exact synthesis, the core principle of reduction is fundamental. A plausible strategy involves the use of a precursor molecule where the target phenolic hydroxyl group is generated from the reduction of a suitable functional group. A more indirect but powerful method involves the Baeyer-Villiger oxidation, which converts an aromatic aldehyde or ketone into a phenolic ester, which is then hydrolyzed. researchgate.netwikipedia.org

A key precursor for this route would be 4-(benzyloxy)-3-methylbenzaldehyde. The synthesis of this aldehyde allows for a subsequent oxidation-rearrangement to install the phenolic hydroxyl group. The Baeyer-Villiger oxidation of aromatic aldehydes to phenols can be promoted by reagents like sodium persulfate (Na₂S₂O₈) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The reaction proceeds via the formation of a formate (B1220265) ester intermediate, which is then hydrolyzed to yield the final phenol (B47542). This method is notable for its operational simplicity and often mild conditions. researchgate.net The selectivity of the Baeyer-Villiger oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. wur.nlresearchgate.net

Metalation-Based Synthetic Pathways for Aromatic Functionalization

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org

In the context of synthesizing this compound, a logical starting material is 1-(benzyloxy)-3-methylbenzene (benzyl 3-methylphenyl ether). The benzyloxy group can act as a directing group, although it is considered weaker than others like amides or carbamates. wikipedia.orgresearchgate.net The reaction, typically carried out with n-butyllithium or sec-butyllithium (B1581126) at low temperatures in an ethereal solvent like THF, would lead to lithiation at the C4 position, which is ortho to the benzyloxy directing group. uwindsor.canih.gov

Once the aryllithium intermediate is formed, it can be quenched with an electrophilic oxygen source to introduce the hydroxyl group. Suitable electrophiles include:

Molecular Oxygen (O₂): Followed by a reductive workup.

Borate (B1201080) Esters: Reaction with a trialkyl borate (e.g., trimethyl borate), followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521).

Molybdenum Peroxide Reagents: Such as the well-established MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

This pathway offers high regioselectivity, directly installing the hydroxyl group at the desired position.

Multi-Step Reaction Sequences from Readily Available Precursors

A versatile approach to this compound involves building the molecule through a sequence of reactions starting from simple, commercially available materials like m-cresol (B1676322) (3-methylphenol). A logical sequence could involve the introduction of a functional group handle at the 4-position, which is later converted to the hydroxyl group.

A representative synthetic sequence is outlined below:

Nitrosation or Nitration of m-cresol: A common first step is the introduction of a nitroso or nitro group at the 4-position of m-cresol, which is activated towards electrophilic substitution. The reaction of m-cresol with sodium nitrite (B80452) in an acidic medium yields 4-nitroso-3-methylphenol. google.com

Protection of the Phenolic Hydroxyl: The existing hydroxyl group must be protected to prevent unwanted side reactions in subsequent steps. A standard method is the Williamson ether synthesis, reacting the starting phenol with benzyl (B1604629) bromide in the presence of a weak base like potassium carbonate to form the benzyl ether.

Functional Group Transformation: The nitroso or nitro group can then be converted to the target hydroxyl group. This is typically a multi-step process. For instance, the nitro group can be reduced to an amine (creating 4-amino-3-methylphenol), which can then be converted to a diazonium salt. Subsequent hydrolysis of the diazonium salt (Sandmeyer-type reaction) would yield the desired phenol.

An alternative and potentially more direct multi-step route could involve the Friedel-Crafts acylation of benzyl 3-methylphenyl ether, followed by a Baeyer-Villiger oxidation of the resulting ketone as described in section 2.1.1. The choice of route depends on reagent availability, scalability, and desired purity. The synthesis of the related 4-amino-3-methylphenol (B1666317) often starts with m-cresol, highlighting its utility as a precursor. google.comgoogle.com

Synthesis of Deuterated Analogues of this compound

Isotopic labeling with deuterium (B1214612) is a crucial tool in mechanistic studies, metabolic profiling, and pharmaceutical development. researchgate.netacs.org Synthesizing deuterated versions of this compound can be achieved by targeting either the methyl group or specific positions on the aromatic ring.

Trideuteration Approaches for Aromatic Methyl Groups

Introducing a trideuteromethyl (-CD₃) group onto the aromatic ring is a non-trivial synthetic challenge. Direct hydrogen-deuterium exchange on a methyl group is difficult due to the high pKa of C-H bonds. Therefore, methods typically involve the construction of the -CD₃ group from a suitable precursor.

| Method | Description | Key Reagents |

| Reduction of Carboxylic Acid | The existing methyl group is first oxidized to a carboxylic acid. The resulting acid is then reduced to the trideuteromethyl group using a powerful deuterated reducing agent. This is a multi-step process involving conversion to an intermediate like an acid chloride or ester before reduction. | KMnO₄ or CrO₃ (Oxidation); LiAlD₄ or NaBD₄ (Reduction) |

| From Halogenated Precursors | The methyl group can undergo radical halogenation to form a tribromomethyl group (-CBr₃), which is then reduced with a deuterium source. | N-Bromosuccinimide (NBS), AIBN; Deuterium gas (D₂), Pd/C or Zinc dust, D₂O |

| From Deuterated Building Blocks | A more convergent approach involves using a starting material that already contains the trideuteromethyl group, such as 3-(trideuteromethyl)phenol, and then carrying out the steps to build the final molecule. | CD₃I, CD₃-MgBr (Grignard) |

Strategies for Isotopic Labeling in Specific Positions

Placing deuterium atoms at specific locations on the aromatic ring allows for detailed mechanistic investigation. The primary methods for site-specific deuteration are hydrogen-deuterium exchange and quenching of organometallic intermediates.

Hydrogen-Deuterium (H/D) Exchange: Aromatic protons can be exchanged for deuterium under certain conditions. Acid-catalyzed exchange, using strong deuterated acids like D₂SO₄, can label the positions activated by the ether and methyl groups (ortho and para to the benzyloxy group). nih.govcdnsciencepub.com The efficiency and regioselectivity of the exchange are governed by the reaction conditions and the directing effects of the existing substituents. researchgate.net Flow-synthesis methods using D₂O and a catalyst under high temperature and pressure are also being developed for efficient H-D exchange. tn-sanso.co.jp

Quenching of Organometallic Intermediates: This method offers excellent site-specificity. A halogen (e.g., bromine or iodine) is first introduced at the desired position on the aromatic ring. This halogenated precursor is then converted into an organolithium or Grignard reagent. Quenching this highly reactive intermediate with a deuterium source, most commonly deuterium oxide (D₂O), results in the incorporation of a deuterium atom at the precise location of the original halogen. youtube.com This allows for the synthesis of specifically labeled isotopomers that are inaccessible through H/D exchange.

Protecting Group Strategies and Phenolic Functionalization in Synthetic Schemes

The synthesis of complex molecules such as this compound and its analogues often necessitates the use of protecting groups to mask reactive functional groups, like the hydroxyl group of phenols. This strategy prevents unwanted side reactions and allows for selective transformations at other sites of the molecule. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.

The hydroxyl group of a phenol is acidic and can react with bases and nucleophiles. oup.com It is also a potent activating group for electrophilic substitution on the aromatic ring. oup.com Therefore, protecting the phenolic hydroxyl group is a common strategy to control its reactivity. oup.com Phenols can be protected as ethers or esters, with various options available that differ in their deprotection conditions. oup.com

Ether Protecting Groups:

Benzyl ethers are a prevalent choice for protecting alcohols and phenols. uwindsor.caorganic-chemistry.org The formation of a benzyl ether, such as in this compound, is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the phenol with a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, like benzyl bromide. organic-chemistry.org The choice of base can be crucial for selectivity, especially when multiple hydroxyl groups are present. organic-chemistry.org

The stability of the benzyl group is a key advantage. It is resistant to many reagents, including those used for oxidation and reduction, as well as acidic and basic conditions to a certain extent. uwindsor.ca However, this stability can also present a challenge when deprotection is required. A common and mild method for cleaving benzyl ethers is hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium catalyst. uwindsor.caorganic-chemistry.org This method is generally effective, but care must be taken if other reducible functional groups are present in the molecule. organic-chemistry.org Alternative deprotection strategies for benzyl ethers include the use of strong acids, although this is limited to substrates that can withstand such conditions. organic-chemistry.org

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer alternative deprotection pathways. The methoxy (B1213986) group enhances the stability of the benzyl cation, allowing for cleavage under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov

Another class of ether protecting groups is silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. oup.comuwindsor.ca These are typically stable to nucleophiles and bases but can be readily removed using fluoride (B91410) ion sources or under acidic conditions. oup.comuwindsor.ca

Ester Protecting Groups:

Phenols can also be protected as esters, for example, by reaction with an acylating agent. Acetyl and benzoyl groups are common ester protecting groups. acs.orglibretexts.org These are generally stable under weakly basic and electrophilic conditions but are susceptible to cleavage by strong bases, nucleophiles, and reducing agents. oup.com The acetyl group can be removed by treatment with a base like ammonia (B1221849) or methylamine. libretexts.org

Phenolic Functionalization:

Once the phenolic hydroxyl group is protected, the aromatic ring can be further functionalized. For instance, electrophilic substitution reactions such as nitration can be performed. In the case of 3-methylphenol, dinitration leads to the formation of 3-methyl-2,4-dinitrophenol (B162702) as the major product, indicating the directing effect of the hydroxyl and methyl groups. doubtnut.com

The synthesis of analogues of this compound can involve various coupling reactions. For example, palladium-catalyzed reactions can be used to form aryl benzyl ethers from aryl benzyl carbonates or through the nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.orgresearchgate.net

The following table summarizes some common protecting groups for phenols and their typical deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Conditions | References |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | uwindsor.caorganic-chemistry.org |

| p-Methoxybenzyl | PMB | Oxidative cleavage (DDQ) | organic-chemistry.orgnih.gov |

| Trimethylsilyl | TMS | Fluoride ion (e.g., TBAF), aqueous acid | oup.comuwindsor.ca |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), aqueous acid | uwindsor.ca |

| Acetyl | Ac | Base (e.g., NH₃, MeNH₂) | libretexts.org |

| Benzoyl | Bz | Base (e.g., NH₃, MeNH₂) | libretexts.org |

| Tetrahydropyranyl | THP | Acidic conditions | libretexts.orgresearchgate.net |

| Tetrafluoropyridyl | TFP | Mild conditions with KF, 18-crown-6, and methyl thioglycolate | rsc.org |

Chemical Reactivity and Derivatization of the 4 Benzyloxy 3 Methylphenol Scaffold

Reactions Involving the Phenolic Hydroxyl Group

The free phenolic hydroxyl group in 4-(benzyloxy)-3-methylphenol is a primary site for various chemical reactions, most notably etherification and esterification. These transformations are fundamental in modifying the properties of the molecule and for the introduction of further functionalities.

Etherification: The hydroxyl group can be readily converted into an ether through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgmiracosta.edu This reaction typically involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide or sulfonate furnishes the corresponding ether. The choice of base and solvent is crucial for the efficiency of the reaction and to avoid potential side reactions.

Esterification: The phenolic hydroxyl group can also be acylated to form esters. libretexts.orgyoutube.comrsc.orgiiste.org Due to the relatively low nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow and inefficient. libretexts.org Therefore, more reactive acylating agents like acid chlorides or anhydrides are commonly employed, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct and to activate the phenol. libretexts.orgyoutube.com

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Etherification (Williamson) | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Alkyl aryl ether | masterorganicchemistry.comwikipedia.org |

| Esterification | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Aryl ester | libretexts.orgyoutube.com |

| Esterification | Acid anhydride (B1165640) (e.g., (R-CO)₂O), Base or Acid catalyst | Aryl ester | libretexts.org |

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effect of the para-benzyloxy group and the weaker activation of the meta-methyl group. The directing effects of these substituents primarily guide incoming electrophiles to the positions ortho to the benzyloxy group (C-5 and C-3, with C-3 already being substituted).

Halogenation: The aromatic ring can undergo halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum chloride. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgyoutube.com The substitution is expected to occur predominantly at the C-5 position, which is ortho to the strongly activating benzyloxy group and not sterically hindered by the adjacent methyl group.

Formylation: Formyl groups can be introduced onto the aromatic ring through various named reactions. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective method for formylating electron-rich aromatic rings. jk-sci.comwikipedia.orgorganic-chemistry.orgmychemblog.comwikipedia.org The Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium, provides another route for ortho-formylation of phenols. wikipedia.orgresearchgate.netmdpi.comnih.gov For this compound, formylation is anticipated to occur at the C-5 position. A related compound, 4-(benzyloxy)-3-methoxybenzaldehyde, is a commercially available example of a formylated benzyloxyphenol derivative. nih.govsigmaaldrich.com

| Reaction Type | Reagents and Conditions | Expected Major Product | Reference(s) |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(benzyloxy)-3-methylphenol | masterorganicchemistry.comyoutube.com |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-4-(benzyloxy)-3-methylphenol | masterorganicchemistry.comyoutube.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 4-(Benzyloxy)-5-hydroxy-2-methylbenzaldehyde | jk-sci.comorganic-chemistry.orgmychemblog.com |

| Duff Formylation | Hexamethylenetetramine, acid (e.g., TFA, AcOH) | 4-(Benzyloxy)-5-hydroxy-2-methylbenzaldehyde | wikipedia.orgresearchgate.netmdpi.com |

Benzylic Moiety Reactivity and Deprotection Strategies

The benzyl (B1604629) group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a critical step in many synthetic sequences to liberate the free phenol. This can be accomplished through several methods, primarily involving reductive or acidic cleavage.

Catalytic Hydrogenation: One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenation. rsc.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds to yield the deprotected phenol and toluene (B28343) as a byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) in the presence of a catalyst, offers an alternative to using gaseous hydrogen. rsc.org

Acid-Mediated Deprotection: Strong acids can also effect the cleavage of benzyl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation, readily cleaving aryl benzyl ethers at room temperature or below. lookchem.comresearchgate.net The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion at the benzylic carbon.

| Deprotection Method | Reagents and Conditions | Byproducts | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | Toluene | rsc.org |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., Ammonium formate, Cyclohexene), Pd/C | Toluene | rsc.org |

| Acidic Cleavage | BBr₃, Solvent (e.g., CH₂Cl₂) | Benzyl bromide | lookchem.comresearchgate.net |

Applications of 4 Benzyloxy 3 Methylphenol in Advanced Organic Synthesis

Building Block in Natural Product Total Synthesis

The strategic placement of the hydroxyl and protected phenol (B47542) groups makes 4-(Benzyloxy)-3-methylphenol an ideal starting material or key intermediate in the total synthesis of various natural products. The benzyl (B1604629) group serves as a robust protecting group for the phenol, rendering it inert to a wide range of reaction conditions. This allows chemists to perform modifications on other parts of the molecule, including the free phenolic hydroxyl group, before deprotecting the benzyl ether in a later step, typically through catalytic hydrogenation.

Heliannuol Series Synthesis

While direct literature detailing the use of this compound in the synthesis of the Heliannuol series is not prominently available in public databases, its structure represents a key fragment of the Heliannuol core. Heliannuols are allelochemicals isolated from sunflowers (Helianthus annuus) that feature a substituted chromane (B1220400) or benzoxepane ring system. The synthesis of these complex structures often relies on building blocks containing a phenol or a protected phenol. The substitution pattern of this compound makes it a theoretically ideal precursor for constructing the aromatic portion of molecules like Heliannuol C and E. Synthetic strategies could involve alkylation at the free phenolic position followed by cyclization reactions to form the characteristic heterocyclic ring of the Heliannuol family.

Heliespirone Series Synthesis

Similar to the Heliannuols, the Heliespirone series of natural products possesses a complex heterocyclic architecture built upon a phenolic core. The synthesis of these compounds requires precise control of aromatic substitution and subsequent cyclization steps. A protected phenol building block like this compound offers a strategic advantage. It allows for selective functionalization of the aromatic ring and the free phenol before the final construction of the spirocyclic ether system characteristic of Heliespirones. The benzyl protecting group can be readily removed in the final stages of the synthesis to yield the natural product.

Tocopherol (Vitamin E) Analogues

A significant application of this compound is in the synthesis of analogues of α-tocopherol (Vitamin E). researchgate.net Vitamin E is a vital lipid-soluble antioxidant, and its analogues are synthesized for research into its biological functions and for use as analytical standards. researchgate.net In these syntheses, the aromatic ring of this compound serves as the precursor to the chromanol ring of the tocopherol structure.

The synthesis typically involves the condensation of a protected hydroquinone (B1673460) derivative with a suitable phytyl tail equivalent. This compound provides the correctly substituted aromatic core needed for building the final chromanol system. The benzyl group protects one of the hydroxyl groups while the other participates in the key cyclization reaction that forms the heterocyclic ring of the tocopherol scaffold.

Precursor for Advanced Organic Scaffolds and Derivatives

Beyond natural product synthesis, this compound is a versatile precursor for creating diverse and complex organic scaffolds. The differential reactivity of its two hydroxyl groups (one free phenol and one protected as a benzyl ether) is the key to its utility.

The free phenolic hydroxyl group can undergo a variety of chemical transformations, including:

Etherification: Reaction with alkyl halides to introduce new side chains.

Esterification: Formation of esters with carboxylic acids or their derivatives.

O-Alkylation: Introduction of various functional groups through reactions like the Williamson ether synthesis.

These reactions allow for the construction of novel molecular architectures. For instance, the compound can be used to synthesize derivatives with potential applications in materials science or as ligands for metal catalysis. After modification, the benzyl group can be selectively removed via hydrogenolysis, revealing a second phenolic hydroxyl group that can be further functionalized, leading to highly complex, multi-functionalized aromatic compounds.

Research Tools for Isotopic Labeling Studies in Biomolecular Systems

In modern biomolecular research, particularly in proteomics and metabolomics, isotopically labeled compounds are indispensable tools. ckisotopes.comnih.gov They are used as internal standards for quantitative mass spectrometry and as probes in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. nih.gov

This compound can be synthesized with isotopic labels, such as deuterium (B1214612) (²H or D), incorporated at specific positions. A notable example is the preparation of 4-Benzyloxy-3-(methyl-d₃)-phenol, where the three hydrogen atoms of the methyl group are replaced with deuterium. researchgate.net

This deuterated building block is crucial for synthesizing labeled analogues of α-tocopherol. researchgate.net These labeled tocopherols (B72186) serve as ideal internal standards for accurately quantifying the levels of natural Vitamin E in complex biological samples like foodstuffs and tissues. The mass difference introduced by the deuterium atoms allows the labeled standard to be distinguished from the naturally occurring analyte by a mass spectrometer, enabling precise and reliable measurement. The use of such labeled precursors is a cornerstone of advanced analytical methods in life sciences. researchgate.netutoronto.ca

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Structural elucidation of 4-(Benzyloxy)-3-methylphenol is primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, when used in conjunction, provide unambiguous confirmation of the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the two rings will appear in the typical downfield region (approximately 6.5-7.5 ppm). The five protons of the benzyl (B1604629) group's phenyl ring will likely appear as a multiplet, while the three protons on the substituted phenol (B47542) ring will show a specific splitting pattern based on their positions relative to each other and the substituents. The methylene (B1212753) protons (-CH₂-) of the benzyl group would present as a characteristic singlet around 5.0 ppm. The methyl group (-CH₃) protons on the phenol ring would appear as a singlet in the upfield region (around 2.0-2.5 ppm), and the phenolic hydroxyl (-OH) proton would give a broad singlet whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the carbons in both aromatic rings, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (hydroxyl, benzyloxy, and methyl), providing key data for confirming the substitution pattern. rsc.org For instance, carbons bonded to oxygen appear at lower field (higher ppm values).

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. In the mass spectrum of this compound, a molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₄O₂ = 214.26 g/mol ). A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, which is a hallmark of benzyl ethers.

To illustrate the type of data obtained, the following table presents typical NMR data for 3-Methylphenol, a structural precursor to this compound.

| Technique | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|

| ¹H-NMR (400 MHz) | 7.13 (t, 1H) | Aromatic C-H |

| 6.75-6.62 (m, 3H) | Aromatic C-H | |

| 4.98 (s, br, 1H) | Phenolic -OH | |

| 2.25 (s, 3H) | Methyl -CH₃ | |

| ¹³C-NMR (100 MHz) | 154.3 | Aromatic C-O |

| 139.2 | Aromatic C/C-H | |

| 129.5 | ||

| 122.6 | ||

| 115.3 | ||

| 112.4 | Aromatic C-H | |

| 20.9 | Methyl -CH₃ |

Chromatographic Methods for Purity Assessment and Compound Separation

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For this compound, a reverse-phase (RP-HPLC) method is typically suitable. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Mobile Phase: A typical mobile phase would consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (like phosphoric acid or formic acid) to ensure the phenolic hydroxyl group remains protonated and to improve peak shape. sielc.com

Detection: A UV detector is highly effective, as the two aromatic rings in the molecule exhibit strong absorbance in the UV region (typically around 254 nm or 280 nm). nih.gov

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Phenols can be analyzed directly or after derivatization.

Direct Analysis: Using a capillary column with a suitable stationary phase (e.g., a DB-5 type column), this compound can be separated from other volatile components. A Flame Ionization Detector (FID) is commonly used for detection.

Derivatization: To improve volatility and thermal stability, the phenolic hydroxyl group can be derivatized, for example, by converting it into a trimethylsilyl (B98337) (TMS) ether or a pentafluorobenzyl (PFB) ether. foodb.ca This is particularly useful for trace analysis and can enhance separation efficiency.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful analytical combination. It allows for the separation of components in a mixture followed by their individual mass analysis, offering a very high degree of confidence in peak identification. nih.gov

The following table outlines a hypothetical set of conditions for the chromatographic analysis of phenolic compounds similar to this compound.

| Technique | Parameter | Condition |

|---|---|---|

| Reverse-Phase HPLC | Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). sielc.com | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm. nih.gov | |

| Gas Chromatography (GC) | Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Initial temp 100°C, ramp to 280°C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). foodb.canih.gov |

Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-(Benzyloxy)-3-methylphenol is not commonly detailed as a standard procedure, necessitating the development of novel and efficient multi-step pathways. A plausible and efficient route can be designed starting from readily available industrial chemicals, such as m-cresol (B1676322). This approach involves the strategic introduction and conversion of functional groups to achieve the desired substitution pattern on the aromatic ring.

One promising synthetic strategy involves the following key transformations:

Nitrosation of m-Cresol: The synthesis can commence with m-cresol, which undergoes a nitrosation reaction to introduce a nitroso group at the para position to the hydroxyl group. This reaction is typically carried out using a nitrosating agent like sodium nitrite (B80452) in the presence of a strong acid such as hydrochloric acid at low temperatures (e.g., 3–10 °C) to yield 4-nitroso-3-methylphenol. google.com

Reduction to 4-Amino-3-methylphenol (B1666317): The resulting nitroso compound is then subjected to a reduction reaction. This step converts the nitroso group into a primary amine, yielding 4-amino-3-methylphenol. google.com This intermediate is a crucial building block and is used in the manufacturing of dyes and high-performance resins. google.comchemicalbook.com

Benzylation of the Phenolic Hydroxyl: To introduce the characteristic benzyloxy group, the phenolic hydroxyl of 4-amino-3-methylphenol can be protected via a Williamson ether synthesis. jk-sci.commasterorganicchemistry.comorganicchemistrytutor.com This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with benzyl (B1604629) halide (e.g., benzyl bromide), forming the benzyl ether. jk-sci.comyoutube.com This step would produce 4-amino-N-benzyl-3-methylaniline.

Conversion of the Amino Group to a Hydroxyl Group: The final key step is the conversion of the amino group to a hydroxyl group. This is achieved through a Sandmeyer reaction. wikipedia.orgbyjus.com The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at cold temperatures to form a diazonium salt. mnstate.edu This salt is then hydrolyzed, often in the presence of a copper(I) catalyst like copper(I) oxide, to yield the final product, this compound. wikipedia.orgorganic-chemistry.org The use of a copper catalyst facilitates the reaction under milder conditions compared to simple thermal hydrolysis. wikipedia.org

This proposed pathway highlights the use of classic and reliable organic reactions to construct a complex molecule from simple precursors. The efficiency of each step can be optimized by controlling reaction conditions such as temperature, solvent, and catalyst choice.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | m-Cresol | Sodium Nitrite, Hydrochloric Acid | 4-Nitroso-3-methylphenol | Electrophilic Aromatic Substitution (Nitrosation) |

| 2 | 4-Nitroso-3-methylphenol | Reducing Agent (e.g., H₂/catalyst) | 4-Amino-3-methylphenol | Reduction |

| 3 | 4-Amino-3-methylphenol | Benzyl Bromide, Base (e.g., K₂CO₃) | 4-(Benzyloxy)-3-methylaniline | Williamson Ether Synthesis |

| 4 | 4-(Benzyloxy)-3-methylaniline | Sodium Nitrite, H₂SO₄; then Cu₂O, H₂O | This compound | Sandmeyer Reaction |

Exploration of New Applications in Catalysis and Materials Science

The unique structure of this compound, which combines a reactive phenolic hydroxyl group, a sterically influential methyl group, and a bulky benzyloxy group, makes it an interesting candidate for applications in catalysis and advanced materials.

Catalysis

While direct use of this compound as a catalyst is not extensively documented, its structure suggests potential as a ligand in coordination chemistry and organometallic catalysis. The phenolic oxygen can act as a binding site for metal ions. For instance, derivatives of benzyloxyphenyl compounds have been used to synthesize ligands for various metal complexes, including those with Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net The steric and electronic properties of the this compound ligand could be tuned to influence the activity and selectivity of a metal catalyst in various organic transformations. The bulky benzyl group could create a specific chiral pocket around a metal center, potentially enabling applications in asymmetric catalysis.

Materials Science

The application of this compound in materials science appears more immediately promising, particularly as a monomer for high-performance polymers.

High-Performance Polymers: Phenolic compounds and diaryl ethers are foundational monomers for engineering plastics known for their exceptional thermal stability and mechanical strength, such as polyimides and polycarbonates. rsc.orgresearchgate.netwikipedia.org The this compound molecule could be incorporated into polymer backbones through its phenolic hydroxyl group. The rigid aromatic rings contribute to a high glass transition temperature and thermal stability, while the bulky benzyloxy group could enhance solubility and modify the packing of polymer chains, affecting mechanical properties. researchgate.net Such polymers are highly sought after for applications in the aerospace, electronics, and automotive industries where materials must withstand extreme conditions. researchgate.netspecialchem.com

Organic Light-Emitting Diodes (OLEDs): There is growing interest in using molecules with rigid, electroactive cores for OLEDs. nih.gov Derivatives of benzyloxyphenol and benzophenone (B1666685) have been successfully used as host materials and emitters in OLED devices. nih.govnih.govmdpi.com The benzophenone framework, for example, serves as an electron-deficient core that can be combined with donor units to create materials for thermally activated delayed fluorescent (TADF) emitters. nih.gov The rigid structure of this compound could be a valuable component in designing new host materials or emitters. Its derivatives could be tailored to achieve the desired energy levels (HOMO/LUMO) for efficient charge injection and transport, as well as to provide the thermal and morphological stability required for long-lasting OLED devices. mdpi.comnih.gov

| Potential Application | Relevant Structural Feature(s) | Resulting Material Properties |

| High-Performance Polymers | Aromatic rings, Phenolic -OH | High thermal stability, high glass transition temperature, chemical resistance. researchgate.netspecialchem.com |

| OLED Host Materials | Rigid aromatic core, Benzyloxy group | Good thermal and morphological stability, tunable electronic properties, high triplet energy. nih.govmdpi.com |

| Ligands for Catalysis | Phenolic -OH, Steric bulk | Coordination to metal centers, creation of specific steric environments. |

Mechanistic Investigations of Reactions Involving the Compound and its Derivatives

Understanding the reaction mechanisms involving this compound is crucial for controlling its synthesis and derivatization. The reactivity is dominated by its key functional groups: the phenolic hydroxyl, the benzyl ether linkage, and the substituted aromatic ring.

Mechanism of Formation (Etherification)

The benzyl ether linkage is typically formed via the Williamson ether synthesis , which proceeds through a classic SN2 mechanism . jk-sci.commasterorganicchemistry.com In this reaction, a strong base deprotonates the starting phenol to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a benzyl halide, displacing the halide leaving group in a single concerted step. masterorganicchemistry.comorganicchemistrytutor.com The reaction works best with primary halides like benzyl bromide to avoid competing E2 elimination reactions. libretexts.org An alternative for forming aryl ethers is the Ullmann condensation , a copper-catalyzed reaction between a phenol and an aryl halide. synarchive.comwikipedia.org The mechanism is thought to involve a copper(I) alkoxide intermediate that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

Mechanism of Functional Group Transformation

The synthetic routes to this compound often rely on the Sandmeyer reaction to convert an amino group into a hydroxyl group. This reaction follows a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This step generates an aryl radical and releases stable nitrogen gas. The aryl radical then reacts with a nucleophile (in this case, water or a hydroxide (B78521) species coordinated to copper) to form the final product and regenerate the Cu(I) catalyst. wikipedia.org

| Reaction | Mechanism Type | Key Features |

| Williamson Ether Synthesis | SN2 | Concerted backside attack by a nucleophile; works best with primary electrophiles. masterorganicchemistry.comorganicchemistrytutor.com |

| Sandmeyer Reaction | Radical-Nucleophilic Aromatic Substitution (SRNAr) | Involves an aryl radical intermediate; catalyzed by Copper(I) salts. wikipedia.orgbyjus.com |

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution . The hydroxyl group is a powerful activating group and an ortho-, para-director. The methyl and benzyloxy groups are also activating ortho-, para-directors. The combined effect of these groups strongly activates the ring towards electrophiles and directs incoming substituents to the positions ortho to the hydroxyl group. Understanding these directing effects is essential for selectively synthesizing further derivatives of the compound. The reaction proceeds via the formation of a positively charged resonance-stabilized intermediate known as a sigma complex or arenium ion. youtube.com

常见问题

Q. What are the standard synthetic routes for 4-(Benzyloxy)-3-methylphenol, and how can purity be optimized?

this compound is typically synthesized via benzylation of 3-methylphenol using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH). Key steps include:

- Protection of hydroxyl groups : Benzyl ether formation to stabilize reactive sites .

- Purification : Column chromatography or recrystallization from ethanol to isolate the product.

- Yield optimization : Adjusting stoichiometric ratios (e.g., excess benzylating agent) and reaction time (monitored via TLC or NMR) .

- Purity validation : Use ¹H/¹³C-NMR to confirm substitution patterns and FTIR to verify ether linkages (C-O-C stretch at ~1100–1250 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Q. How do researchers evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Antioxidant studies : DPPH/ABTS radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound-based ligands?

- Molecular docking : Predict binding affinities to targets (e.g., DNA, enzymes) using AutoDock Vina or Schrödinger .

- SAR analysis : Compare substituent effects (e.g., 4-benzyloxy vs. 3-methoxy) on bioactivity. Derivatives with para-benzyloxy groups show stronger DNA intercalation due to planar aromatic stacking .

- DFT studies : Calculate HOMO-LUMO gaps to correlate electronic properties with redox activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Q. How can reaction pathways be optimized for scale-up synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) vs. organocatalysts .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve benzylation efficiency but require rigorous drying .

- Green chemistry : Replace toxic reagents (e.g., NaH with K₂CO₃) and minimize waste via solvent recovery .

Q. What mechanistic insights explain the compound’s selectivity in biological systems?

- Hydrogen bonding : The phenolic -OH and benzyloxy groups form stable interactions with enzyme active sites (e.g., COX-2) .

- Lipophilicity : LogP values (~2.5–3.5) enhance membrane permeability, measured via shake-flask experiments .

- Steric effects : Substituent bulk (e.g., 3-methyl) may hinder binding to narrow enzyme pockets .

Q. How do researchers validate the reproducibility of spectral data for novel derivatives?

- Reference standards : Compare with commercially available analogs (e.g., 4-benzyloxy-3-methoxybenzaldehyde) .

- Cross-technique validation : Correlate NMR shifts with X-ray crystallography (e.g., C=O stretch in FTIR vs. crystallographic bond lengths) .

- Collaborative studies : Share raw spectral data via repositories (e.g., Cambridge Structural Database) .

Q. What are the key safety and environmental considerations for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。